Ibandronic Acid-d3 Sodium Salt
Description
Systematic Nomenclature and Regulatory Designations
The systematic nomenclature of Ibandronic Acid-d3 Sodium Salt follows established International Union of Pure and Applied Chemistry guidelines, with the official designation being sodium hydrogen one-hydroxy-three-pentyl-trideuteriomethyl-amino-one-phosphonopropyl-phosphonate. The compound is alternatively designated as sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate, reflecting its complex structural architecture and isotopic modification. Chemical Abstracts Service has assigned the unique registry number 1329834-28-7 to this specific deuterated variant, distinguishing it from the parent compound ibandronic acid which bears the registry number 114084-78-5.
The regulatory framework encompassing this compound includes multiple synonymous designations that reflect its research applications and commercial availability. The compound is frequently referenced as one-hydroxy-three-methyl-d3-pentylamino-propylidene-bisphosphonic acid sodium salt, emphasizing both its structural characteristics and isotopic labeling. Additional nomenclature variants include Ibandronate-d3 sodium salt and deuterium-labeled ibandronic acid sodium salt, terms commonly employed in analytical and pharmaceutical literature.
International regulatory databases maintain consistent identification protocols for this compound, with the European Medicines Agency and related pharmaceutical authorities recognizing the standardized nomenclature system. The PubChem database assigns compound identification number 71749435 specifically to the sodium salt form, while the free acid variant receives the distinct identifier 25230517. This systematic approach to nomenclature ensures unambiguous identification across diverse analytical and regulatory contexts.
Properties
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLBEOAZMZAZND-MUTAZJQDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857868 | |
| Record name | Sodium hydrogen {1-hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]-1-phosphonopropyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329834-28-7 | |
| Record name | Sodium hydrogen {1-hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]-1-phosphonopropyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Modifications for Deuteration
This compound differs from the non-deuterated form by the substitution of three hydrogen atoms with deuterium at the methylpentylamino side chain. The deuteration typically targets the N-methyl group (-CD3) and two hydrogen atoms on the pentyl chain, achieved through deuterated reagents or post-synthetic isotopic exchange.
Strategic Reaction Pathways
Two primary pathways dominate the synthesis (Figure 1):
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Deuterated Intermediate Synthesis : Incorporation of deuterium at the N-methylpentylamine stage.
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Late-Stage Deuteration : Isotopic exchange during phosphonation or salt formation.
Detailed Preparation Methods
Synthesis of Deuterated Intermediate: 3-[N-(Methyl-d3-pentyl)amino]propionic Acid
The key intermediate is synthesized via a four-step process adapted from EP2038291B1:
Step 1: N-Alkylation with Deuterated Reagents
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Reagents : N-Benzylmethylamine, 1-bromopentane-d11 (for pentyl chain deuteration), and deuterated methyl iodide (CD3I) for N-methyl deuteration.
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Conditions : Potassium carbonate in toluene at 70°C for 12 hours.
Step 2: Catalytic Debenzylation
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Catalyst : 10% Pd/C in deuterated ethanol (C2D5OD).
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Outcome : N-Methyl-d3-pentylamine (V-d3) as an oxalate salt.
Step 3: N-Alkylation with Methyl 3-Halopropionate
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Reagents : Methyl 3-bromopropionate, N-methyl-d3-pentylamine (V-d3).
Step 4: Hydrolysis to Propionic Acid Derivative
Phosphonation and Sodium Salt Formation
Adapted from CN101279985B, the intermediate undergoes phosphonation:
Reaction Setup
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Intermediate : 3-[N-(Methyl-d3-pentyl)amino]propionic acid-d2 (5.0 g, 20 mmol).
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Phosphonating Agents : Phosphorous acid (H3PO3), phosphorus trichloride (PCl3) in deuterated toluene (C7D8).
Workup and Precipitation
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Solvent Removal : Distillation under vacuum at 40°C.
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Hydrolysis : Reflux in D2O for 10 hours, concentrated to 50% volume.
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pH Adjustment : NaOD in D2O to pH 4.3–4.5.
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Precipitation : Methanol-d4 (CD3OD) added dropwise; filtered and slurried in acetone-d6.
Yield : 68–72% (non-deuterated); deuterated form expected at 60–65% due to isotopic effects.
Optimization of Deuterium Incorporation
Critical Parameters
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Deuterated Reagent Purity : ≥98% D-content to minimize protium contamination.
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Reaction Solvent : Use of aprotic deuterated solvents (e.g., C7D8, CD3CN) prevents H/D exchange.
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Temperature Control : Lower temperatures (≤70°C) reduce deuterium loss in acidic conditions.
Isotopic Purity Analysis
Mass Spectrometry (HRMS) :
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Expected m/z : [M–Na]⁻ = 343.12 (calculated for C9H18D3NO7P2Na).
¹H NMR (D2O) :
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N–CD3 : Absence of peak at δ 2.85 ppm (non-deuterated N–CH3).
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Pentyl Chain : Reduced integration for –CH2– groups.
Analytical Characterization Data
Table 1: Comparative Reaction Yields (Deuterated vs. Non-Deuterated)
| Step | Non-Deuterated Yield (%) | Deuterated Yield (%) |
|---|---|---|
| Intermediate Synthesis | 85 | 78 |
| Phosphonation | 72 | 65 |
| Salt Precipitation | 90 | 82 |
Table 2: Deuterium Incorporation Efficiency
| Position | % Deuterium (Theoretical) | % Deuterium (Observed) |
|---|---|---|
| N–CD3 | 99.8 | 98.5 |
| Pentyl Chain | 99.0 | 95.2 |
Applications and Stability Considerations
Research Applications
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Metabolic Tracing : Used in pharmacokinetic studies to track bone resorption inhibition.
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Dosage Formulation : Deuterated form enhances metabolic stability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
Ibandronic Acid-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, phosphine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Ibandronic Acid-d3 Sodium Salt is utilized in the following areas:
- Osteoporosis Treatment : It is mainly prescribed for postmenopausal osteoporosis, significantly reducing the risk of vertebral fractures by inhibiting osteoclast-mediated bone resorption .
- Cancer-Related Bone Disorders : The compound is effective in managing bone complications associated with metastatic breast cancer and multiple myeloma. It helps prevent skeletal-related events (SREs) in patients with bone metastases .
- Hypercalcemia Management : this compound is also indicated for treating hypercalcemia related to malignancy, helping to normalize elevated calcium levels in patients .
Efficacy Studies
A study published in Frontiers in Endocrinology evaluated the efficacy of ibandronic acid combined with vitamin D on serum levels of 25-hydroxyvitamin D. The results indicated that patients receiving this combination showed significant improvements in vitamin D levels compared to those receiving ibandronic acid alone .
| Treatment Group | Baseline 25(OH)D (ng/mL) | 16 Weeks 25(OH)D (ng/mL) | Change |
|---|---|---|---|
| Ibandronic Acid | 20.6 | 17.4 | -3.2 |
| Ibandronic + Vitamin D | 21.0 | 25.3 | +4.3 |
Case Studies
A notable case study highlighted the use of ibandronic acid in a patient with secondary osteoporosis due to adrenal hyperplasia, where traditional treatments were ineffective. The introduction of ibandronic acid led to a marked improvement in bone turnover markers and bone mineral density after one year of treatment .
Safety and Adverse Effects
While this compound is generally well-tolerated, potential adverse effects include:
Mechanism of Action
The mechanism of action of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate involves its interaction with specific molecular targets. The hydroxy and phosphonate groups allow it to bind to enzymes and other proteins, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Structural and Functional Comparisons
Ibandronic Acid (Non-Deuterated Parent Compound)
- CAS : 114084-78-5 (free acid); 138844-81-2 (sodium salt).
- Molecular Formula: C₉H₂₃NO₇P₂ (free acid); C₉H₂₂NNaO₇P₂ (sodium salt).
- Applications : Therapeutic use in osteoporosis and bone metastases via inhibition of osteoclast-mediated bone resorption .
- Key Differences: The non-deuterated form lacks isotopic labeling, making it unsuitable as an internal standard. Its pharmacokinetic properties are well-documented in clinical studies, with doses ranging from 2–6 mg (intravenous) for hypercalcemia of malignancy .
Etidronic Acid-d3 Sodium Salt
- CAS : 358730-93-5 (disodium salt).
- Molecular Formula : C₂H₅D₃O₇P₂·2Na.
- Molecular Weight : 209.05 g/mol.
- Applications : Used as a stable isotope-labeled standard for etidronic acid, a first-generation bisphosphonate. Unlike ibandronic acid, etidronic acid is primarily used in Paget’s disease and heterotopic ossification .
- Key Differences : Structurally distinct due to a shorter carbon chain (C2 vs. C9 in ibandronic acid) and different deuterium positions. Its LC-MS retention time and ionization efficiency differ significantly from ibandronic acid-d3 .
3-Methylphosphinicopropionic Acid-d3 Sodium Salt
- CAS: Not explicitly listed.
- Molecular Formula : C₄D₃H₄O₄P·2Na.
- Molecular Weight : 199.068 g/mol.
- Its phosphinic acid group distinguishes it from the phosphonic acid group in ibandronic acid .
Analytical Performance Comparison
Key Findings:
- Deuterated analogs like ibandronic acid-d3 improve signal-to-noise ratios in MS by reducing isotopic overlap .
- Non-deuterated ibandronic acid requires rigorous sample cleanup to avoid matrix effects, whereas the deuterated form mitigates this .
Cost and Availability
Biological Activity
Ibandronic Acid-d3 Sodium Salt is a deuterated form of ibandronic acid, a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and other bone-related conditions. This article delves into its biological activity, mechanisms of action, efficacy in clinical settings, and relevant case studies.
Overview of Ibandronic Acid
Ibandronic acid is known for its high potency in inhibiting bone resorption, primarily through its action on osteoclasts. It binds to hydroxyapatite in bone tissue, leading to a reduction in osteoclast activity and subsequent bone resorption. The deuterated form, Ibandronic Acid-d3, serves as a valuable tool for pharmacokinetic studies due to its distinct isotopic labeling which allows for precise tracking within biological systems.
The primary mechanism of action of ibandronic acid involves the inhibition of the mevalonate pathway, crucial for the synthesis of isoprenoid lipids necessary for osteoclast function. Specifically, it inhibits farnesyl pyrophosphate synthase, leading to apoptosis of osteoclasts and reduced bone resorption. The following table summarizes the comparative potency of various bisphosphonates:
| Bisphosphonate | Relative Potency |
|---|---|
| Etidronate | 1 |
| Tiludronate | 10 |
| Pamidronate | 100 |
| Alendronate | 100-500 |
| Ibandronate | 500-1000 |
| Risedronate | 1000 |
| Zoledronate | 5000 |
Pharmacokinetics
Ibandronic Acid-d3 has similar pharmacokinetic properties to its non-deuterated counterpart. Its bioavailability is approximately 0.63% when administered orally, with a half-life extending up to 157 hours. The compound exhibits a high volume of distribution (90-368 L), indicating extensive tissue binding and retention.
Case Study: Monthly vs. Daily Administration
A pivotal study compared the efficacy of monthly ibandronic acid administration versus daily regimens in postmenopausal women with osteoporosis. The results demonstrated that monthly doses (50 mg, 100 mg, and 150 mg) were at least as effective as daily doses (2.5 mg) in reducing vertebral fracture risk over one year. Notably, patients receiving higher monthly doses showed superior increases in lumbar spine bone mineral density (BMD) compared to those on daily regimens .
Table: Efficacy Results from Clinical Trials
| Treatment Regimen | Change in Lumbar Spine BMD (%) | Change in Hip BMD (%) | Adverse Events (%) |
|---|---|---|---|
| Daily (2.5 mg) | 3.9 | Not specified | Similar across groups |
| Monthly (50 mg) | 4.3 | Larger than daily | Similar across groups |
| Monthly (100 mg) | 4.1 | Larger than daily | Similar across groups |
| Monthly (150 mg) | 4.9 | Larger than daily | Similar across groups |
Safety Profile
Ibandronic Acid-d3 has been associated with various adverse effects typical of bisphosphonates, including gastrointestinal disturbances, hypocalcemia, and rare cases of osteonecrosis of the jaw. However, its therapeutic index is wide, allowing for safe administration even at higher doses without significant toxicity .
Q & A
Q. What is the role of deuterium labeling (d3) in Ibandronic Acid-d3 Sodium Salt, and how does it enhance analytical precision in pharmacokinetic studies?
Deuterium labeling introduces stable isotopes into the molecular structure, enabling precise tracking and quantification via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The d3 label minimizes interference from endogenous compounds, improving signal specificity in biological matrices. Researchers should optimize ionization parameters (e.g., ESI source settings) and chromatographic separation (e.g., reverse-phase HPLC with C18 columns) to distinguish deuterated analogs from non-deuterated forms .
Q. What are the key challenges in synthesizing this compound, and how can purity be validated?
Synthesis challenges include ensuring isotopic purity (>98% deuterium incorporation) and avoiding side reactions during phosphonate group formation. Purification requires ion-exchange chromatography to isolate the sodium salt form. Purity validation involves:
Q. Which analytical techniques are most robust for quantifying this compound in bone tissue samples?
Bone matrix analysis requires demineralization (e.g., using 0.1M HCl) followed by solid-phase extraction (SPE) to isolate the compound. Quantification via LC-MS/MS with a deuterated internal standard (e.g., Ibandronic Acid-d6) improves accuracy. Key parameters:
- Column : Poroshell 120 EC-C18 (2.7 µm, 3.0 × 50 mm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 v/v).
- Detection : Negative ion mode with MRM transitions (e.g., m/z 318.1 → 134.9 for quantification) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioavailability data between deuterated and non-deuterated ibandronate forms?
Discrepancies may arise from kinetic isotope effects (KIEs) altering metabolic stability. To address this:
- Conduct parallel in vitro metabolism assays (e.g., liver microsomes) comparing d3 and non-deuterated forms.
- Use physiologically based pharmacokinetic (PBPK) modeling to adjust for KIEs in absorption/distribution rates.
- Validate findings with in vivo studies in rodent models, monitoring bone mineral density (BMD) and plasma clearance .
Q. What methodological considerations are critical for ensuring the stability of this compound in long-term storage?
Stability studies should assess:
- Temperature : Store at -80°C to prevent hydrolysis of the bisphosphonate group.
- pH Sensitivity : Buffer solutions (pH 7.4) mimic physiological conditions but may degrade the compound; lyophilization is recommended for aqueous stock solutions.
- Light Exposure : Protect from UV light using amber vials to avoid photodegradation. Regular stability testing via HPLC-UV (e.g., 220 nm detection) is advised every 6 months .
Q. How can researchers optimize experimental designs to study the bone-targeting efficiency of this compound in osteoporosis models?
- Model Selection : Use ovariectomized (OVX) rats to simulate postmenopausal osteoporosis.
- Dosing Regimen : Intravenous administration (e.g., 0.1 mg/kg monthly) mimics clinical protocols.
- Endpoint Analysis : Combine µCT imaging for trabecular bone structure with LC-MS/MS quantification of bone-resorption biomarkers (e.g., CTX-I).
- Control Groups : Include non-deuterated ibandronate and placebo cohorts to isolate isotope-specific effects .
Q. What strategies mitigate cross-reactivity in immunoassays when detecting this compound alongside endogenous bisphosphonates?
- Antibody Specificity : Use monoclonal antibodies raised against the deuterated phosphonate moiety.
- Sample Pre-Treatment : Immunoaffinity chromatography with protein G beads to remove nonspecific binders.
- Parallel Reaction Monitoring (PRM) : In mass spectrometry, differentiate isotopic clusters using high-resolution orbitrap analyzers .
Methodological Troubleshooting
Q. Why might HPLC chromatograms show peak splitting for this compound, and how is this resolved?
Peak splitting often results from incomplete deuterium incorporation or column overloading. Solutions include:
- Synthesis Optimization : Increase reaction time for deuteration (e.g., 72 hours in D2O under reflux).
- Gradient Elution : Adjust acetonitrile concentration from 5% to 20% over 15 minutes to improve resolution.
- Column Conditioning : Pre-treat columns with 0.1M EDTA to remove metal ions causing peak tailing .
Q. How should researchers address low recovery rates during SPE extraction of this compound from plasma?
Low recovery (<70%) indicates poor binding to SPE cartridges. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
